While N-(4-methoxybenzyl)-N'-phenylurea has not been directly tested for anti-cancer activity, several related N-phenylurea derivatives, especially those with a sulfonyl group (sulfonylureas) show promise as anti-cancer agents [, ]. The presence of the 4-methoxybenzyl group in N-(4-methoxybenzyl)-N'-phenylurea might further modulate its activity and selectivity towards specific cancer cell lines.
N-phenylurea derivatives, particularly N-(5-methyl-3-oxo-1,2-diphenyl-2,3-dihydro-1H-pyrazol-4-yl)-N’-phenylureas, exhibit CCK antagonist activity [, ]. CCK is a peptide hormone involved in various physiological processes, including digestion and anxiety. N-(4-methoxybenzyl)-N'-phenylurea could potentially modulate CCK activity, making it a candidate for further investigation in related therapeutic areas.
Studies have shown that certain heterocyclic compounds containing the N'-phenylurea moiety, such as those incorporating a triazole ring, exhibit inhibitory activity against lipase and α-glucosidase []. These enzymes play crucial roles in lipid and carbohydrate metabolism, respectively. The potential of N-(4-methoxybenzyl)-N'-phenylurea to inhibit these enzymes warrants further investigation, especially in the context of metabolic disorders like diabetes and obesity.
CAS No.: 115-71-9
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2